4-Phenyl-2-imidazolidinone

Description

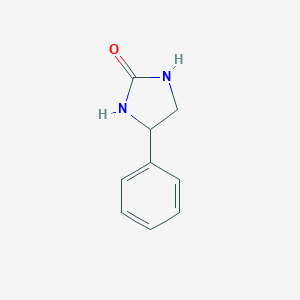

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKIYIBJKBDTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314119 | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27129-49-3 | |

| Record name | 4-Phenyl-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27129-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A598HL2HAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenyl 2 Imidazolidinone and Its Derivatives

Classical Synthetic Approaches to the 4-Phenyl-2-imidazolidinone Core

Condensation Reactions for Imidazolidinone Ring Formation

Condensation reactions represent a fundamental and widely employed method for the construction of the imidazolidinone ring. These reactions typically involve the cyclization of a 1,2-diamine with a carbonyl-containing compound. A common approach is the reaction of a diamine, such as ethylenediamine, with an aldehyde or ketone, which upon heating and often with the aid of a catalyst, forms the 2-imidazolidinone ring. atamankimya.com Another classical method involves the condensation of α-aminoacetamide derivatives with aldehydes or ketones. nih.govacs.org

A specific example is the acid-catalyzed cyclocondensation of aqueous glyoxal (B1671930) with N-heteroaryl-N'-phenylureas in refluxing acetonitrile. mdpi.com This reaction yields 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. mdpi.com The N-heteroaryl-N'-phenylureas themselves are prepared by reacting various primary heteroarylamines with phenyl isocyanate. mdpi.com

The following table summarizes the synthesis of 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones from the corresponding N-heteroaryl-N'-phenylureas and aqueous glyoxal.

| Heteroaryl Group | Reaction Time (h) | Yield (%) |

| 2-Thiazolyl | 24 | 75 |

| 2-Pyrimidinyl | 20 | 70 |

| 2-Pyrazinyl | 18 | 65 |

| 2-Pyridinyl | 22 | 72 |

| 3-Pyridinyl | 24 | 68 |

| 2-Benzimidazolyl | 16 | 80 |

Data sourced from a study on the synthesis of 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. mdpi.com

Multi-Component Reactions for Diverse this compound Synthesis

Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. researchgate.net These reactions offer advantages in terms of atom economy, step economy, and the ability to generate diverse molecular scaffolds. researchgate.netnih.gov

One example of a pseudo-multicomponent one-pot protocol involves the synthesis of 1,3-disubstituted imidazolidin-2-ones. This method utilizes the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane and an aromatic aldehyde, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). researchgate.netmdpi.com This approach has been optimized through statistical analysis and demonstrates good yields for a range of substituted aromatic aldehydes. mdpi.com

The table below illustrates the yields of various 1,3-disubstituted imidazolidin-2-ones synthesized via this pseudo-multicomponent protocol.

| Aldehyde Substituent | Yield (%) |

| H | 81 |

| 4-OCH3 | 75 |

| 4-CH3 | 78 |

| 4-Cl | 65 |

| 4-F | 72 |

| 4-NO2 | 55 |

| 2-Cl | 60 |

Data adapted from a study on a pseudo-multicomponent protocol for imidazolidin-2-one synthesis. mdpi.com

Catalytic Synthesis of this compound Analogues

Catalytic methods have revolutionized the synthesis of imidazolidinones, offering milder reaction conditions, higher efficiency, and enhanced stereocontrol compared to classical approaches. These methods are broadly categorized into metal-catalyzed, organocatalytic, and phase transfer catalytic processes.

Metal-Catalyzed Cyclization and Amination Processes

Transition metal catalysis provides powerful tools for the construction of the imidazolidinone ring through various cyclization and amination reactions. Palladium-catalyzed reactions are particularly noteworthy. For instance, an aza-Heck reaction has been developed for the synthesis of unsaturated, unprotected imidazolidinones. researchgate.netnih.gov This process involves the cyclization of N-phenoxy ureas onto pendant alkenes and exhibits broad functional group tolerance. researchgate.netnih.gov

Another significant metal-catalyzed approach is the intramolecular diamination of alkenes. mdpi.com Pd(II) catalysts have been successfully employed for the synthesis of fused imidazolidin-2-ones from unfunctionalized alkenes. mdpi.com Copper-catalyzed reactions have also emerged for the synthesis of substituted imidazolidinones from the reaction of aziridines with isocyanates. researchgate.net

The following table provides examples of metal-catalyzed synthesis of imidazolidinone derivatives.

| Catalyst | Reactants | Product Type | Reference |

| Palladium | N-Phenoxy ureas, Alkenes | Unsaturated, unprotected imidazolidinones | researchgate.netnih.gov |

| Pd(II) | Alkenyl ureas | Fused imidazolidin-2-ones | mdpi.com |

| Copper | Aziridines, Isocyanates | Substituted imidazolidinones | researchgate.net |

Organocatalytic Approaches to Imidazolidinone Synthesis

Organocatalysis has become a cornerstone of modern asymmetric synthesis, and imidazolidinone-based catalysts, often derived from chiral amino acids, play a pivotal role. walisongo.ac.idbeilstein-journals.org These catalysts operate through the formation of reactive iminium ion intermediates from α,β-unsaturated aldehydes, which then participate in various stereoselective transformations. walisongo.ac.idresearchgate.netcaltech.edu

The synthesis of the imidazolidinone organocatalysts themselves often involves the cyclization of an amino acid derivative with an aldehyde. beilstein-journals.orgresearchgate.net For example, novel imidazolidinone-based organocatalysts with bulky substituents have been synthesized by cyclizing different amino acid methyl amides with aromatic carbaldehydes under mild conditions, often using a Lewis acid like ytterbium triflate for activation. beilstein-journals.org

A study on the synthesis of 1,3-cis-disubstituted sterically encumbered imidazolidinone organocatalysts reported the following yields for different aldehyde and amino acid combinations.

| Aldehyde | Amino Acid Derivative | Yield of cis-diastereomer (%) |

| 1-Naphthyl carbaldehyde | L-Phenylalanine methyl amide | Not specified |

| 1-Pyrene carbaldehyde | L-Phenylalanine methyl amide | Minor excess of cis |

| Mesityl carbaldehyde | L-Phenylalanine methyl amide | 52 |

| 2,4,6-Triisopropylbenzaldehyde | L-Phenylalanine methyl amide | 23 |

Data from a study on the synthesis of sterically encumbered imidazolidinone organocatalysts. beilstein-journals.org

Furthermore, redox-annulations of cyclic secondary amines with α-ketoamides, catalyzed by benzoic acid, provide an efficient route to polycyclic imidazolidinones. nih.govacs.org

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comresearchgate.net This is achieved by a phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to the other. dalalinstitute.com

While specific examples detailing the synthesis of this compound using PTC are less common in the provided search results, the principles of PTC are applicable to various reactions that could lead to this scaffold. For instance, the alkylation of precursors or the formation of the imidazolidinone ring through reactions involving nucleophilic substitution could potentially be accelerated and made more efficient under PTC conditions. researchgate.netresearchgate.net The use of chiral phase transfer catalysts, often derived from cinchona alkaloids, allows for asymmetric synthesis, which is crucial for the preparation of enantiomerically pure imidazolidinone derivatives. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access chiral this compound derivatives is crucial for their application in asymmetric synthesis. These methods aim to control the stereochemistry at the C4 and any other stereocenters within the imidazolidinone ring.

Diastereoselective alkylation of chiral imidazolidinone enolates is a powerful method for the synthesis of α-substituted carboxylic acids and amino acids with high levels of stereocontrol. The inherent chirality of the imidazolidinone scaffold directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Researchers have demonstrated that the alkylation of bicyclic imidazolidinones derived from proline can proceed with high diastereoselectivity. nih.gov For instance, the alkylation of an imidazolidinone synthesized from the phenyl amide of proline and isobutyraldehyde (B47883) using lithium diisopropylamide (LDA) and methyl iodide resulted in the formation of a single diastereomer. nih.gov The stereochemical outcome is influenced by the facial bias created by the existing stereocenters in the imidazolidinone.

The choice of base and reaction conditions can significantly impact the diastereoselectivity. Studies have shown that for certain imidazolidinone systems, using LDA in a mixture of THF and hexanes at low temperatures leads to excellent diastereoselectivity, often greater than 95:5, favoring the syn alkylation product. nih.gov The nature of the electrophile also plays a role, with various alkyl halides being successfully employed. nih.govacs.org

A notable strategy involves the use of non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone chiral auxiliaries. beilstein-journals.orgresearchgate.net In these systems, asymmetric alkylation with electrophiles like benzyl (B1604629) bromide, allyl iodide, and methyl iodide has been achieved with excellent diastereocontrol, exceeding 99% diastereomeric excess (de). researchgate.net The steric hindrance provided by the polymer support can enhance the diastereoselectivity compared to solution-phase reactions. researchgate.net

Table 1: Diastereoselective Alkylation of Imidazolidinone Derivatives

| Imidazolidinone Derivative | Electrophile | Base | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Isobutyraldehyde-derived bicyclic imidazolidinone | Methyl Iodide | LDA | >95:5 | nih.gov |

| Isobutyraldehyde-derived bicyclic imidazolidinone | Benzyl Bromide | LDA | >95:5 | nih.gov |

| 1-Naphthaldehyde-derived bicyclic imidazolidinone | Benzyl Bromide | LDA | 92:8 (trans) | nih.gov |

| NCPS-supported 2-imidazolidinone | Benzyl Bromide | NaHMDS | >99% de | researchgate.net |

| NCPS-supported 2-imidazolidinone | Allyl Iodide | NaHMDS | >99% de | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org this compound and its derivatives have emerged as effective chiral auxiliaries in a variety of asymmetric transformations. a2bchem.com

(4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone is a well-known chiral auxiliary used to control the stereochemistry of reactions such as Michael additions and Diels-Alder reactions. a2bchem.com The phenyl and methyl groups on the imidazolidinone ring create a specific chiral environment that directs the approach of reagents, leading to the formation of enantiomerically enriched products.

The general principle involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to yield the chiral product and recover the auxiliary for reuse. wikipedia.org For example, N-acylated imidazolidinones can be deprotonated to form chiral enolates, which then react with electrophiles in a highly diastereoselective manner. Subsequent hydrolysis of the acylated product removes the auxiliary and provides the chiral carboxylic acid. acs.org

The versatility of imidazolidinone auxiliaries is highlighted by their use in the synthesis of both acyclic and heterocyclic α-amino acids. acs.org By carefully selecting the reaction conditions and the specific imidazolidinone auxiliary, chemists can access either the (S) or (R) enantiomer of the target amino acid. acs.org

While the use of chiral auxiliaries is a powerful strategy, the direct enantioselective synthesis of the this compound scaffold itself is also a significant area of research. These methods aim to establish the stereocenter at the C4 position with high enantiomeric excess (ee).

One approach involves the use of organocatalysis. For instance, MacMillan's imidazolidinone catalysts, which are themselves chiral imidazolidinone derivatives, have been employed to catalyze enantioselective reactions. acs.org These catalysts can activate substrates towards nucleophilic attack in a stereocontrolled manner. acs.org

Another strategy involves the cyclization of prochiral precursors using a chiral catalyst. For example, the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes catalyzed by a second-generation MacMillan catalyst can produce highly functionalized isoxazolines, which can be precursors to or analogs of imidazolidinones, with good to excellent enantiomeric ratios. acs.org

Furthermore, enzymatic resolutions and other kinetic resolution techniques can be applied to separate enantiomers from a racemic mixture of this compound or its precursors.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of imidazolidinones to develop more environmentally benign and sustainable processes. umsida.ac.idinovatus.es These approaches focus on reducing waste, using safer solvents, and employing energy-efficient methods. umsida.ac.id

One green chemistry strategy is the use of microwave irradiation to accelerate reactions. researchgate.net The synthesis of bis-imidazolidin-4-ones has been achieved in moderate to good yields through the microwave-assisted cyclocondensation of phthalaldehydes with substituted phenylhydrazides. researchgate.net This method often leads to shorter reaction times and improved yields compared to conventional heating.

Another green approach involves the use of environmentally friendly solvents and catalysts. umsida.ac.id The synthesis of 4-imidazolidinone derivatives has been reported through the reaction of Schiff bases with glycine (B1666218) using both conventional and microwave methods, highlighting a move away from hazardous organic solvents. umsida.ac.idinovatus.es

The development of one-pot or multi-component reactions (MCRs) for the synthesis of imidazolidinones is also a key aspect of green chemistry. MCRs improve atom economy and reduce the number of purification steps, thereby minimizing waste. The synthesis of imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane has been optimized using a pseudo-multicomponent protocol, demonstrating the potential of this approach for the sustainable synthesis of nitrogenous heterocycles. mdpi.com

A patent discloses a method for preparing (S)-4-phenyl-2-oxazolidinone, a related heterocyclic compound, that avoids cytotoxic reagents and solvents, emphasizing easily obtainable raw materials and simple operation, aligning with green chemistry principles. google.com

Solid-Phase Synthesis Strategies for this compound Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening in drug discovery. emolecules.com This methodology has been applied to the synthesis of this compound derivatives and related scaffolds. researchgate.netdiva-portal.orgnih.gov

The core principle of solid-phase synthesis involves attaching a starting material to a solid support (resin bead), carrying out a series of reactions, and then cleaving the final product from the support. emolecules.com This approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product.

An efficient solid-phase synthesis of a library of imidazolidin-2-ones has been reported, employing a gold-catalyzed cycloisomerization as a key step. researchgate.net Polymer-supported amino acids were derivatized and subjected to gold catalysis, demonstrating the utility of this method for generating drug-like heterocycles. researchgate.net

Furthermore, non-cross-linked polystyrene (NCPS) has been used as a soluble polymer support for an imidazolidinone chiral auxiliary. beilstein-journals.org This allows for asymmetric alkylation reactions to be carried out in a homogeneous-like environment, with the advantage of easy recovery and recycling of the polymer-supported auxiliary. beilstein-journals.org

The synthesis of libraries based on a 4-phenyl-2-carboxy-piperazine scaffold, a related nitrogen-containing heterocycle, has also been successfully demonstrated on solid phase. diva-portal.orgnih.gov A 160-member library was created by combining the scaffold with various sulfonyl chlorides, acid chlorides, and amines, showcasing the potential of solid-phase synthesis for generating diverse molecular libraries. diva-portal.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4S,5R)-(+)-1,5-Dimethyl-4-phenyl-2-imidazolidinone |

| Benzyl Bromide |

| Allyl Iodide |

| Methyl Iodide |

| Lithium Diisopropylamide (LDA) |

| Sodium Hexamethyldisilazide (NaHMDS) |

| Isobutyraldehyde |

| 1-Naphthaldehyde |

| Proline |

| Glycine |

| Phthalaldehyde |

| (S)-4-phenyl-2-oxazolidinone |

| 4-phenyl-2-carboxy-piperazine |

| Isoxazolines |

| Bis-imidazolidin-4-ones |

| Nitrones |

| Arylpropionaldehydes |

| Schiff Bases |

Derivatization Strategies and Structural Modifications of the 4 Phenyl 2 Imidazolidinone Scaffold

Functionalization of Nitrogen Atoms in the Imidazolidinone Ring

The two nitrogen atoms within the imidazolidinone ring are prime targets for functionalization, allowing for the introduction of a wide array of substituents through reactions like alkylation and acylation. These modifications can significantly alter the molecule's steric and electronic properties.

N-alkylation is a common strategy. For instance, N-unsubstituted imidazolidin-4-ones can be stabilized by N1-alkylation under basic conditions. researchgate.net The synthesis of 1,5-dimethyl-4-phenylimidazolidin-2-one (B3033512) has been used to create chiral reagents for the asymmetric synthesis of α-amino acids, where alkylation occurs at the nitrogen. acs.org In some synthetic routes, an N-methyl group is introduced; for example, 3-(4-Chlorophenyl)-1-(2,2-dimethoxyethyl)-1-methylurea serves as a precursor for N-methylated imidazolidinones. mdpi.com Similarly, N-alkoxy substituted imidazolidinones have been prepared through the alkylation of an imidazolidinone precursor with reagents like 1-bromo-6-[4-(trifluoromethyl)-phenoxy]hexane. scialert.net

N-acylation is another powerful tool for derivatization. N-acylimidazolidin-2-ones can be prepared using various methods, including the use of t-BuOK and acyl chlorides. acs.orgbeilstein-journals.org The acylation of chiral 2-imidazolidinone auxiliaries is a well-established method in asymmetric synthesis. acs.org Research has shown that N-arylsulfonylimidazolidinones with carbamate (B1207046) analogs at the N-1 position exhibit significant cytotoxicity, highlighting the importance of the substitution pattern on the nitrogen atom. nih.gov

Below is a table summarizing various functionalization strategies for the nitrogen atoms of the imidazolidinone ring.

| Modification Type | Reagents/Conditions | Resulting Structure Example | Purpose/Application | Reference |

| N-Alkylation | Alkyl halides, Basic conditions | 1,5-Dimethyl-4-phenylimidazolidin-2-one | Chiral auxiliary for asymmetric synthesis | acs.org |

| N-Alkylation | 1-bromo-6-[4-(trifluoromethyl)- phenoxy]hexane | N-Alkoxy substituted imidazolidinones | Synthesis of potential bactericides, CNS depressants | scialert.net |

| N-Acylation | t-BuOK, Acyl chlorides | (4R,5S)-N-Propenoyl-1,5-dimethyl-4- phenylimidazolidin-2-one | Chiral auxiliary in asymmetric synthesis | acs.org |

| N-Sulfonylation | Arylsulfonyl chlorides | 4-Phenyl-1-benzenesulfonylimidazolidinone | Basic pharmacophore for anticancer agents | nih.gov |

| N-Acylation | 2-Bromoacyl halides | 2-Bromoacyl imidazolidinones | Intermediate for dynamic kinetic resolution | acs.org |

Substituent Effects on the Phenyl Ring and their Synthetic Implications

The phenyl ring at the 4-position of the imidazolidinone scaffold is a critical component for molecular recognition and biological activity. Introducing various substituents onto this ring allows for fine-tuning of the molecule's properties. The electronic nature (electron-donating or withdrawing) and steric bulk of these substituents can have profound synthetic and functional implications. researchgate.net

SAR studies on arylsulfonylimidazolidinones have demonstrated that the nature and position of substituents on the 4-phenyl ring are crucial. For example, in a series of anticancer agents, it was found that for 4-substituted phenyl derivatives, sterically large substituents at the 4-position and small substituents at the 3-position of the phenyl ring could be important for activity. researchgate.net However, replacing the 4-phenyl moiety with larger aromatic systems like naphthyl groups was found to reduce activity, suggesting an optimal size and conformation for this part of the molecule. researchgate.net

Synthetic routes are often designed to accommodate these substitutions. The synthesis of 1-phenylimidazolidin-2-one (B157022) derivatives can start from appropriately substituted anilines, which are then reacted with 2-chloroethyl isocyanate followed by cyclization. acs.org This approach allows for a wide variety of substituents on the phenyl ring. For example, derivatives with chloro, methoxy, and tolyl groups on the phenyl ring have been synthesized to explore their impact on biological activity. mdpi.com

The following table details examples of substitutions on the phenyl ring and their observed implications.

| Substituent on Phenyl Ring | Position | Synthetic Precursor Example | Observed Implication/SAR Finding | Reference |

| 4-chloro | 4 | 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Precursor for various substituted imidazolidinones. mdpi.com | mdpi.com |

| 4-methoxy | 4 | 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)urea | Used in the synthesis of potential anticancer agents. mdpi.com | mdpi.com |

| 4-methyl (p-tolyl) | 4 | 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea | Explored for structure-activity relationships. mdpi.com | mdpi.com |

| 3-chloro | 3 | 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Reduces 5-HT2 receptor affinity in certain analogue series. nih.gov | mdpi.comnih.gov |

| N-acetylindoline-5-sulfonyl | - | - | Led to the discovery of a more potent anticancer analog. researchgate.net | researchgate.net |

Introduction of Heterocyclic Moieties onto the Imidazolidinone Framework

Expanding the chemical space of 4-phenyl-2-imidazolidinone derivatives can be achieved by attaching various heterocyclic rings to the core structure. This strategy aims to introduce new interaction points for biological targets or to modulate the physicochemical properties of the parent molecule.

One approach involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with electron-rich heterocyclic C-nucleophiles. nih.gov This method has been successfully used to synthesize novel 4-(het)arylimidazolidin-2-ones, such as 1,5-Dimethyl-4-(2-oxo-1-phenylimidazolidin-4-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, demonstrating a regioselective way to link a pyrazolone (B3327878) moiety to the C4 position of the imidazolidinone ring. nih.gov

Another strategy involves functionalizing the nitrogen atoms of the imidazolidinone ring with heterocyclic-containing side chains. For instance, a series of compounds were synthesized where a 1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl] group was attached to the N1 position of the 2-imidazolidinone ring, creating potent and selective serotonin (B10506) 5-HT2 antagonists. nih.gov Furthermore, N-heteroaryl-N'-phenylureas can undergo cyclocondensation with glyoxal (B1671930) to form 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. mdpi.com This method allows for the introduction of heterocycles like thiazole, pyrimidine, pyrazine, and benzimidazole (B57391) at the N1 position. mdpi.com

The table below showcases different strategies for incorporating heterocyclic moieties.

| Attached Heterocycle | Attachment Point | Synthetic Method | Example Compound | Reference |

| Pyrazolone | C4 of imidazolidinone | Acid-catalyzed reaction of a urea (B33335) derivative with a heterocyclic C-nucleophile | 1,5-Dimethyl-4-(2-oxo-1-phenylimidazolidin-4-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | nih.gov |

| Indolyl-piperidinyl | N1 of imidazolidinone | Alkylation with a heterocyclic-containing side chain | 1-[2-[4-(6-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)-1- piperidinyl]ethyl]-3-(2-propyl)-2-imidazolidinone | nih.gov |

| Thiazole | N1 of imidazolidinone | Cyclocondensation of N-heteroaryl-N'-phenylurea with glyoxal | 1-(2-Thiazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | mdpi.com |

| Benzimidazole | N1 of imidazolidinone | Cyclocondensation of N-heteroaryl-N'-phenylurea with glyoxal | 1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | mdpi.com |

| Pyrimidine | N1 of imidazolidinone | Cyclocondensation of N-heteroaryl-N'-phenylurea with glyoxal | 1-(2-Pyrimidinyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | mdpi.com |

Rational Design of Novel this compound Analogues

The rational design of novel analogues of this compound is a sophisticated approach that leverages an understanding of molecular interactions to create compounds with enhanced or specific biological activities. This often involves computational methods and the principle of bioisosteric replacement.

A prominent example is the design of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) as tubulin inhibitors that mimic the natural product Combretastatin A-4 (CA-4). scirp.orgnih.gov In this design, the phenyl-2-imidazolidinone moiety was hypothesized to act as a bioisosteric equivalent, or haptophore, for the 3,4,5-trimethoxyphenyl ring of CA-4, which is crucial for binding to tubulin. scirp.orgscirp.org Docking studies and SAR analysis confirmed that this new scaffold could effectively mimic the natural ligand, leading to potent antimitotic agents. scirp.org

Structure-based design has also been employed to develop antivirals. By analyzing the high-resolution crystal structures of Hand, foot, and mouth disease virus (HEV71) in complex with various 3-(4-pyridyl)-2-imidazolidinone derivatives, researchers identified key structure-activity correlates. nih.gov This structural information, combined with quantum mechanics-enhanced ligand docking, allowed for the in silico triaging of potential new inhibitors. Subsequently designed and synthesized candidates showed predicted binding modes and effectively blocked viral infection, validating the rational design approach. nih.gov The replacement of the imidazolidinone motif itself has also been explored, for instance with pyrazole (B372694) and pyrazolidinone rings, to investigate the importance of the core heterocycle for activity. researchgate.net

The following table summarizes various rational design strategies for creating novel analogues.

| Design Strategy | Target | Designed Analogue Class | Key Finding/Rationale | Reference |

| Bioisosteric Replacement | Tubulin Colchicine-Binding Site | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) | The phenyl-2-imidazolidinone moiety mimics the trimethoxyphenyl group of Combretastatin A-4. scirp.orgscirp.org | scirp.orgscirp.org |

| Structure-Based Design | HEV71 Viral Capsid | Novel 3-(4-pyridyl)-2-imidazolidinone derivatives | Analysis of virus-ligand complexes guided the design of more potent antiviral inhibitors. nih.gov | nih.gov |

| Scaffold Hopping/Isosteric Replacement | Anticancer Activity | 5-phenyl-1H-pyrazol-3-yl sulfonates & 5-phenylpyrazolidin-3-ones | Replacing the imidazolidinone ring with pyrazole or pyrazolidinone led to decreased activity, confirming the imidazolidinone is the optimal pharmacophore. researchgate.net | researchgate.net |

| Prodrug Design | CYP1A1-mediated bioactivation | Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) | Designed as prodrugs to be activated into potent antimitotic PIB-SOs in cancer cells expressing CYP1A1. | researchgate.net |

Applications of 4 Phenyl 2 Imidazolidinone in Advanced Organic Synthesis

4-Phenyl-2-imidazolidinone as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. d-nb.info Derivatives of this compound, such as (4S,5R)-(+)-1,5-dimethyl-4-phenyl-2-imidazolidinone, serve as effective chiral auxiliaries. a2bchem.com Their rigid, predictable stereochemical environment allows for the transfer of chirality to a prochiral substrate, guiding the formation of a specific stereoisomer. a2bchem.com The robustness of the imidazolidinone ring, which is resistant to nucleophilic ring-opening, further enhances its utility. researchgate.net This stability, coupled with the high levels of asymmetric induction achieved, makes these compounds valuable tools for synthetic chemists. researchgate.net

The asymmetric synthesis of α-amino acids is a critical area of research due to their importance as building blocks for peptides, proteins, and various pharmaceuticals. rsc.org Derivatives of this compound have proven to be highly effective chiral auxiliaries in this context. acs.orgresearchgate.net For instance, new acyclic chiral iminic glycine (B1666218) reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one (B3033512) have been developed for the practical asymmetric synthesis of α-amino acids. acs.orgresearchgate.net

The general strategy involves the diastereoselective alkylation of a glycinimide derived from the chiral imidazolidinone. acs.org This key step can be achieved using various electrophiles and reaction conditions, including strong bases at low temperatures, solid-liquid phase-transfer catalysis, or organic bases. acs.org Subsequent hydrolysis of the alkylated product yields the desired α-amino acid, and the chiral auxiliary can often be recovered in good yield. acs.orgresearchgate.net This methodology has been successfully applied to the synthesis of a range of acyclic and heterocyclic (S)- and (R)-α-amino acids. acs.orgresearchgate.net Furthermore, this approach has been extended to the synthesis of conformationally constrained γ-amino acids, which are valuable building blocks for foldamers. nih.gov A similar strategy has also been employed in the stereoselective synthesis of tetrasubstituted α-aminophosphonic acids. nih.gov

Table 1: Asymmetric Synthesis of α-Amino Acids using 1,5-Dimethyl-4-phenylimidazolidin-2-one Derived Glycinimides

| Electrophile | Base/Conditions | Diastereomeric Excess (de) | Yield of Alkylated Product | Reference |

|---|---|---|---|---|

| Benzyl (B1604629) bromide | LHMDS, -78 °C | >98% | 85% | acs.org |

| Allyl bromide | LiOH, TBAB, -20 °C | >98% | 90% | acs.org |

This table presents a selection of results and is not exhaustive.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is widely used in the synthesis of natural products. beilstein-journals.org Chiral imidazolidinone derivatives have emerged as effective catalysts and auxiliaries in asymmetric Diels-Alder reactions. beilstein-journals.orgnih.gov MacMillan and coworkers pioneered the use of imidazolidinone-based organocatalysts for highly enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes. nih.govsigmaaldrich.com The catalyst activates the dienophile through the formation of a chiral iminium ion, leading to high yields and enantioselectivities of the cycloadducts. nih.govsigmaaldrich.com

These catalysts have also been successfully applied to other cycloaddition reactions, including 1,3-dipolar cycloadditions between nitrones and α,β-unsaturated aldehydes. nih.govnih.gov Furthermore, computational studies have been conducted to understand the origins of stereoselectivity in these reactions, providing valuable insights for catalyst design and optimization. nih.govresearchgate.net The application of ionic-liquid-supported imidazolidinone catalysts has also been explored to facilitate catalyst recycling. researchgate.net

Table 2: Enantioselective Diels-Alder Reactions Catalyzed by Imidazolidinone Derivatives

| Diene | Dienophile | Catalyst | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | Acrolein | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 93% (endo) | 88% | sigmaaldrich.com |

| Cyclopentadiene | Crotonaldehyde | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 90% (endo) | 85% | sigmaaldrich.com |

This table presents a selection of results and is not exhaustive.

Organocatalytic Roles of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of organic synthesis. scienceopen.com Derivatives of this compound are prominent organocatalysts, particularly in reactions involving the activation of α,β-unsaturated aldehydes and ketones. beilstein-journals.orgcaltech.edu The seminal work of MacMillan demonstrated that chiral imidazolidinones can catalyze a variety of asymmetric transformations with high enantioselectivity. sigmaaldrich.com

The catalytic cycle typically involves the reversible formation of a chiral iminium ion from the imidazolidinone and the carbonyl compound. nih.govsigmaaldrich.com This iminium ion is more electrophilic than the parent carbonyl compound, facilitating nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to a high degree of stereocontrol. nih.gov This mode of activation has been successfully applied to a wide range of reactions, including Friedel-Crafts alkylations, α-chlorinations, and conjugate additions. sigmaaldrich.com

Imidazolidine-4-thiones, sulfur analogs of imidazolidinones, have also been investigated as prebiotic organocatalysts, demonstrating their potential role in the molecular evolution on early Earth. uni-muenchen.de

Utilization in Complex Molecule Construction

The ability of this compound derivatives to control stereochemistry makes them invaluable in the total synthesis of complex natural products. beilstein-journals.org For example, an imidazolidinone-catalyzed Diels-Alder reaction was a key step in the synthesis of cannabinoid-type tricycles. beilstein-journals.org Similarly, an organocatalytic cascade reaction employing an imidazolidinone catalyst was used in the enantioselective synthesis of (-)-flustramine B, a marine alkaloid with a complex pyrroloindoline core. nih.govsigmaaldrich.com

The use of these auxiliaries and catalysts allows for the efficient and stereoselective construction of multiple stereocenters in a single step, significantly streamlining synthetic routes. researchgate.net The development of polymer-supported imidazolidinone auxiliaries further enhances their practical utility by simplifying purification and enabling catalyst recycling. d-nb.info The versatility of this class of compounds is also highlighted by their use in the synthesis of conformationally constrained bis(α-amino acid) derivatives, which are important for studying peptide structure and function. iupac.org

Elucidation of Structure Activity Relationships Sar for 4 Phenyl 2 Imidazolidinone Analogues

Identification of Key Pharmacophoric Elements within the 4-Phenyl-2-imidazolidinone Moiety

The this compound scaffold serves as a crucial pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. Studies on various analogues have revealed several key elements that contribute to their pharmacological effects.

The core structure consists of a phenyl ring attached to an imidazolidin-2-one ring. The phenylimidazolidin-2-one moiety itself has been shown to mimic the trimethoxyphenyl group found in many potent antimicrotubule agents nih.gov. This mimicry is a key factor in the anticancer properties of some analogues.

Modifications at different positions of the this compound core have significant impacts on activity. For instance, in a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), the sulfonamide bridge linking the two phenyl moieties was found to be a bioisostere of a sulfonate group, indicating that this linker is a critical component of the pharmacophore nih.gov.

The nature and position of substituents on the phenyl rings are also vital. The presence of specific groups can enhance potency and selectivity. For example, certain substitutions on the phenyl ring have been shown to lead to nanomolar-level antiproliferative activity against various cancer cell lines nih.gov.

Key Pharmacophoric Features of this compound Analogues:

| Feature | Description | Importance for Activity |

| Phenyl Ring | An aromatic ring directly attached to the imidazolidinone core. | Essential for binding to target proteins and can mimic other key pharmacophoric groups. |

| Imidazolidin-2-one Ring | A five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. | Provides a rigid scaffold and potential hydrogen bonding sites. |

| Linker Group | A bridge connecting the this compound moiety to another chemical group (e.g., a sulfonamide). | Influences the overall conformation and can act as a bioisostere for other functional groups. |

| Substituents on Phenyl Ring(s) | Various chemical groups attached to the aromatic rings. | Modulate potency, selectivity, and pharmacokinetic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity wikipedia.orgjocpr.com. These models help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs jocpr.comsysrevpharm.org.

For this compound analogues, QSAR studies have been instrumental in understanding the structural requirements for their biological effects. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of these compounds.

In a study on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides, CoMFA and CoMSIA analyses were performed to establish quantitative relationships between the compounds' structures and their antiproliferative activities nih.gov. These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such insights are invaluable for rational drug design.

Key Steps in QSAR Modeling for this compound Analogues:

| Step | Description |

| Data Set Selection | A series of this compound analogues with measured biological activity is chosen. |

| Molecular Modeling and Alignment | 3D structures of the molecules are generated and aligned based on a common scaffold. |

| Descriptor Calculation | Various physicochemical and structural properties (descriptors) are calculated for each molecule. |

| Model Generation | Statistical methods are used to build a mathematical equation correlating the descriptors with biological activity. |

| Model Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. |

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs, as biomolecules like proteins and nucleic acids are themselves chiral nih.govwiley-vch.de. For this compound analogues, the stereocenter at the 4-position of the imidazolidinone ring can lead to different enantiomers (non-superimposable mirror images) which may exhibit distinct pharmacological profiles researchgate.net.

The differential interaction of enantiomers with their biological targets is a well-established phenomenon. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent therapeutic effect, while the other may have a weaker interaction, no activity, or even produce undesirable side effects.

In the context of this compound derivatives, the specific stereochemistry is crucial for their intended biological function. For example, in asymmetric synthesis, chiral auxiliaries based on the oxazolidinone scaffold, which is structurally related to imidazolidinone, are used to control the stereochemical outcome of reactions, highlighting the importance of a defined 3D structure for molecular recognition chemimpex.com. The precise orientation of the phenyl group in either the (R) or (S) configuration can significantly influence how the molecule interacts with its target, thereby affecting its potency and selectivity.

Stereoisomer Activity Profile Example:

| Enantiomer | Interaction with Target | Resulting Biological Activity |

| (R)-enantiomer | Strong, specific binding | High potency and desired therapeutic effect. |

| (S)-enantiomer | Weak or no binding | Low potency or inactivity. |

Conformational Analysis and its Correlation with Pharmacological Effects

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation that a drug molecule adopts when it binds to its biological target is often referred to as the "bioactive conformation."

For this compound analogues, the relative orientation of the phenyl ring and the imidazolidinone ring, as well as the conformation of the five-membered ring itself, can significantly influence pharmacological effects. The imidazolidinone ring is not planar and can adopt different conformations, such as an envelope or twisted form researchgate.net.

The conformation of the molecule can affect its ability to fit into a binding pocket and form key interactions with the target protein. Computational methods, such as molecular mechanics and quantum chemistry calculations, are often used to determine the preferred conformations of these molecules in different environments.

Biological and Pharmacological Activities of 4 Phenyl 2 Imidazolidinone Derivatives

Anticancer and Antitumor Properties

Derivatives of 4-phenyl-2-imidazolidinone have shown significant promise as anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics, induction of cell cycle arrest, and triggering of apoptosis.

Tubulin Polymerization Inhibition and Antimitotic Activity

A key mechanism through which certain imidazolidinone derivatives exert their anticancer effects is by inhibiting tubulin polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By disrupting the assembly of tubulin into microtubules, these compounds can halt the cell division process, leading to cell death. nih.gov

For instance, a novel 2-aminoimidazoline (B100083) derivative, OAT-449, has been identified as a potent inhibitor of tubulin polymerization. nih.gov Mechanistic studies have shown that OAT-449, similar to vinca (B1221190) alkaloids, disrupts microtubule dynamics, leading to a potent antimitotic effect. nih.gov Similarly, a series of 4-aryl-2-benzoyl-imidazoles were found to achieve their antitumor activity through an antimitotic effect by inhibiting tubulin polymerization. nih.gov These findings underscore the potential of the imidazolidinone scaffold in developing new antimitotic agents that target the colchicine (B1669291) binding site on tubulin. nih.govmdpi.com

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase Arrest)

The disruption of microtubule function by this compound derivatives directly impacts cell cycle progression, often leading to arrest in the G2/M phase. nih.govnih.gov This phase of the cell cycle is characterized by the formation of the mitotic spindle, and its disruption prevents the cell from entering mitosis, ultimately triggering apoptosis or mitotic catastrophe. nih.gov

Studies have demonstrated that treatment with these derivatives can lead to a significant accumulation of cells in the G2/M phase. For example, the 2-aminoimidazoline derivative OAT-449 was shown to cause a G2/M phase arrest in HeLa and HT-29 cancer cells within 24 hours of treatment. nih.gov Other research on 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives, which share structural similarities, also reported induction of cell cycle arrest in the G2/M phase in HeLa cells. nih.gov Furthermore, some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives have been found to halt liver cancer cells at the G0/G1 phase and colon cancer cells at the S phase. nih.govfigshare.com

In Vitro Cytotoxicity Profiling against Various Human Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity assays against a diverse panel of human cancer cell lines. These studies have consistently demonstrated the potent and, in some cases, selective cytotoxic effects of these compounds.

One study reported that a novel imidazolidin-4-one (B167674) derivative, compound 9r, exhibited significant anticancer activity in colorectal cancer cell lines HCT116 and SW620. nih.gov This compound was found to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov Another series of 4-phenyl-2-quinolone (4-PQ) derivatives, which are structurally related to imidazolidinones, also displayed remarkable anticancer activities. nih.govmdpi.com For instance, compound 22 from this series showed excellent antiproliferative activity against the COLO205 and H460 cell lines with IC50 values of 0.32 μM and 0.89 μM, respectively. mdpi.com Furthermore, 2-thioxoimidazolidine derivatives have been synthesized and tested against HepG-2 and HCT-116 cell lines, with some compounds showing good antiproliferation activity. nih.govfigshare.com

| Compound/Derivative Series | Cancer Cell Line | Reported Activity (e.g., IC50) |

|---|---|---|

| Imidazolidin-4-one derivative (9r) | HCT116 (Colorectal) | Significant anticancer activity |

| Imidazolidin-4-one derivative (9r) | SW620 (Colorectal) | Significant anticancer activity |

| 4-Phenyl-2-quinolone derivative (22) | COLO205 (Colon) | IC50 = 0.32 μM |

| 4-Phenyl-2-quinolone derivative (22) | H460 (Lung) | IC50 = 0.89 μM |

| 2-Thioxoimidazolidine derivative (7) | HepG-2 (Liver) | Good antiproliferation |

| 2-Thioxoimidazolidine derivative (9) | HCT-116 (Colon) | Good antiproliferation |

| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | High cytotoxicity (IC50 < 2.03 μM) |

| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | Huh-7 (Liver) | Cytotoxic (IC50 < 2.03 μM) |

In Vivo Antineoplastic Efficacy Studies

Promising in vitro results have led to the evaluation of this compound derivatives in preclinical in vivo models of cancer. These studies are crucial for assessing the therapeutic potential and drug-like properties of these compounds in a whole-organism context.

The 2-aminoimidazoline derivative OAT-449, which demonstrated potent in vitro activity, also showed significant inhibition of tumor development in xenograft models of HT-29 (colorectal adenocarcinoma) and SK-N-MC (neuroepithelioma). nih.gov Another study on novel (20S)-10,11-methylenedioxy-camptothecin heterocyclic derivatives reported that compound 12e exhibited similar in vivo antitumor efficacy to the established anticancer agent FL118, but with lower toxicity. mdpi.com These in vivo studies provide strong evidence for the potential of imidazolidinone-based compounds as effective antineoplastic agents.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activities. The growing threat of antimicrobial resistance has spurred the search for novel chemical scaffolds that can effectively combat pathogenic microorganisms.

Several studies have reported the synthesis and evaluation of imidazolidinone derivatives against a range of bacterial and fungal strains. nih.govekb.eg A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives displayed significant antibacterial and antifungal activities. nih.gov The study highlighted that the imidazolidinone moiety plays a key role in the observed antimicrobial effect. nih.gov Another study on novel 2-thioxo-4-imidazolidinone derivatives found that compound 5b exhibited antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 25 mg/mL. ekb.egekb.eg Several compounds in this series also demonstrated promising antifungal activity against Candida albicans and Aspergillus niger. ekb.eg

| Compound/Derivative Series | Microorganism | Activity |

|---|---|---|

| 5-Imino-4-thioxo-2-imidazolidinone derivatives | Various bacteria and fungi | Significant activity |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (B126) (5b) | Staphylococcus aureus | MIC = 25 mg/mL |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b) | Pseudomonas aeruginosa | MIC = 25 mg/mL |

| Various 2-thioxo-4-imidazolidinone derivatives | Candida albicans | Antifungal activity |

| Various 2-thioxo-4-imidazolidinone derivatives | Aspergillus niger | Antifungal activity |

Anti-inflammatory Effects

The imidazolidinone core is also present in molecules with significant anti-inflammatory properties. nih.govnih.govepa.gov Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the development of novel anti-inflammatory agents a high priority.

A study on novel thiazolidinones and imidazolidinones derived from 4-(3-phenyl-4(3H)-quinazolinon-2-yl)-3-thiosemicarbazone revealed that several of the synthesized compounds possessed potent anti-inflammatory activity. nih.gov Notably, some of these derivatives were found to be superior to the standard anti-inflammatory drug phenylbutazone (B1037) and were devoid of ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Another investigation into indole-imidazolidine derivatives demonstrated their ability to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation. nih.gov Furthermore, a series of substituted-imidazolidine derivatives were synthesized and shown to possess promising anti-inflammatory and analgesic actions with a superior gastrointestinal safety profile compared to indomethacin. epa.gov

Carbonic Anhydrase Inhibition

The potential of this compound derivatives as carbonic anhydrase (CA) inhibitors represents a significant area of therapeutic interest. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has been a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. While direct studies on this compound itself as a carbonic anhydrase inhibitor are not extensively documented, the structural features of its derivatives, particularly when incorporating sulfonamide moieties, suggest a strong potential for this activity.

The primary mechanism of action for many CA inhibitors involves the binding of a zinc-binding group (ZBG) to the Zn²⁺ ion within the enzyme's active site. The sulfonamide group is a well-established and highly effective ZBG. Research into structurally related compounds provides compelling evidence for the potential of this compound derivatives in this context. For instance, studies on N1-substituted secondary sulfonamides that incorporate an imidazolone-indole tail have been conducted to evaluate their inhibition profiles against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, and IX.

Furthermore, a series of benzenesulfonamide (B165840) derivatives containing a thiazolidinone ring, a structure closely related to imidazolidinone, have been synthesized and evaluated for their ability to inhibit hCA II and IX. These studies have shown that the thiazolidinone fragment plays a crucial role in the binding of the molecules to the active site of the enzyme. Molecular docking studies have revealed that these compounds can efficiently bind within the active site cavity of hCA IX by forming significant interactions with the active site residues.

The inhibitory activity of these related compounds against various CA isoforms is often quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values. The data from such studies can be used to establish a structure-activity relationship (SAR), which can guide the design of more potent and selective inhibitors based on the this compound scaffold.

Below is a table summarizing the carbonic anhydrase inhibitory activity of some representative sulfonamide derivatives incorporating heterocyclic scaffolds related to this compound.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ (nM) |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA IX | 168 - 921 |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA XII | 335 - 1451 |

| N-substituted 4-phenyl-2-aminothiazole derivatives | hCA I | 46.85 - 587.53 |

| N-substituted 4-phenyl-2-aminothiazole derivatives | hCA II | 35.01 - 578.06 |

| Quinazolinone derivatives | bCA-II | 8,900 - 67,300 |

| Quinazolinone derivatives | hCA-II | 14,000 - 59,600 |

This table presents data for compounds structurally related to this compound to illustrate the potential for carbonic anhydrase inhibition within this class of compounds.

The development of isoform-selective CA inhibitors is a key objective in medicinal chemistry to minimize side effects. The structural versatility of the this compound scaffold offers opportunities for modification to achieve desired selectivity against specific CA isoforms implicated in various diseases.

Other Emerging Biological Activities and Therapeutic Potential

Beyond the well-documented antimicrobial and anti-inflammatory activities, the this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents with a wide range of biological activities. Recent research has unveiled several emerging pharmacological profiles for its derivatives, highlighting their potential in various therapeutic areas.

Anticancer Activity: A significant emerging application for 4-imidazolidinone-containing compounds is in oncology. Certain derivatives have been synthesized and identified as potent inhibitors of the MDM2/p53 interaction. The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, these compounds can stabilize p53, leading to the activation of p53-mediated pathways that induce apoptosis in cancer cells. This makes them promising candidates for the development of novel cancer therapies, particularly for tumors that retain wild-type p53.

Antidepressant and Analgesic Potential: The pyrazoline scaffold, which shares structural similarities with the imidazolidinone ring, has been investigated for its neurological and analgesic effects. Some 3,5-diphenyl-2-pyrazoline derivatives have demonstrated significant antidepressant activities in preclinical models. From a structure-activity relationship (SAR) perspective, it has been observed that substitutions on the phenyl rings can modulate the antidepressant and analgesic efficacy. This suggests that this compound derivatives could be explored for their potential to treat depression and pain.

Enzyme Inhibition for Other Therapeutic Targets: The versatility of the imidazolidinone core allows for its incorporation into molecules designed to inhibit various enzymes implicated in disease. For example, derivatives of the structurally similar thiazolidinone have been investigated as inhibitors of bacterial MurB enzyme, which is involved in peptidoglycan biosynthesis, presenting a novel antibacterial target. This highlights the potential for this compound derivatives to be developed as inhibitors for a range of enzymes beyond carbonic anhydrases.

The ongoing research into the diverse biological activities of this compound derivatives underscores the therapeutic potential of this chemical scaffold. The ability to readily modify its structure allows for the fine-tuning of its pharmacological properties, paving the way for the discovery of new and effective treatments for a multitude of diseases.

Computational and Theoretical Chemistry Studies on 4 Phenyl 2 Imidazolidinone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent stability of 4-Phenyl-2-imidazolidinone. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic properties.

DFT calculations are employed to optimize the molecular geometry of this compound, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.

Furthermore, DFT is used to calculate properties like the molecular electrostatic potential (MEP) surface, which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and the stability arising from intramolecular interactions. nih.gov While specific DFT studies on this compound are not extensively detailed in the literature, research on analogous heterocyclic systems like thiazolidinone derivatives provides a framework for the expected outcomes. researchgate.netresearchgate.net These studies typically use functionals like B3LYP with basis sets such as 6-311G++(d,p) to compute electronic properties. researchgate.net

Table 1: Representative Quantum Chemical Properties Calculated for Heterocyclic Scaffolds Note: This table is illustrative, based on typical findings for related heterocyclic compounds, as specific data for this compound is not available.

| Calculated Property | Significance | Typical Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT (e.g., B3LYP/6-311G) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interaction. | DFT |

| Dipole Moment | Measures the polarity of the molecule. nih.gov | DFT |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and intramolecular stability. nih.gov | DFT |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the dynamic behavior of the imidazolidinone ring and its phenyl substituent.

Conformational analysis of the imidazolidinone ring is essential, as its shape can influence biological activity. The five-membered ring is not planar and can adopt various conformations, such as an "envelope" shape. researchgate.net Early studies on related imidazolidinones used molecular mechanics (MM2) calculations to model and minimize the energy of different conformers, revealing steric interactions that dictate the preferred orientation of substituents. researchgate.net

Modern MD simulations, often performed using force fields like AMBER or GROMOS, can model the molecule's behavior in a simulated environment, such as in water, over nanoseconds. mdpi.com These simulations generate a trajectory of atomic positions, which can be analyzed to identify the most stable and frequently occurring conformations, the energy barriers between them, and the flexibility of different parts of the molecule. Studies on related imidazolidine-2,4-dione derivatives have used MD simulations to understand the stability of ligand-protein complexes, showing how the molecule adapts its conformation upon binding. nih.gov

In Silico Molecular Docking for Binding Affinity Prediction and Interaction Analysis

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting binding affinity and understanding the molecular interactions that stabilize the complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding energy (or affinity). mdpi.com Lower binding energy values typically indicate a more stable interaction. Docking studies on related imidazolidinone and imidazole (B134444) derivatives have shown their potential to bind to various biological targets. researchgate.netresearchgate.net For example, docking studies of imidazolidine-2,4-dione derivatives against Protein Tyrosine Phosphatase 1B (PTP1B) have been used to predict their inhibitory potential. nih.gov

Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the phenyl ring of the ligand and aromatic residues in the protein's active site. mdpi.com This information is invaluable for understanding the mechanism of action and for designing more potent analogs.

Table 2: Example of Molecular Docking Results for Imidazole-Based Ligands Against a Protein Target Note: This table presents typical data from docking studies on related compounds to illustrate the methodology and findings.

| Ligand Class | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Imidazole Derivative | Lactate Dehydrogenase (LDHA) | -9.7 researchgate.net | ARG105, GLY29, THR246 | Hydrogen Bonding, Hydrophobic Interactions researchgate.net |

| Thiazolidinone Derivative | KIT Tyrosine Kinase (1T46) | -8.0 to -10.0 | CYS673, GLU640, ASP810 | Hydrogen Bonding, Pi-Sulfur, Pi-Alkyl samipubco.com |

| Imidazolidine-2,4-dione | PTP1B | Not specified | His214, Cys215, Ser216 | Interactions within the P-loop region nih.gov |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, theoretical studies can elucidate its formation and reactivity.

DFT calculations are commonly used to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, researchers can determine the activation energy barriers for each step, providing a quantitative understanding of the reaction kinetics.

A relevant example is the theoretical study of the intramolecular cyclization reaction to form the imidazolidinone ring. researchgate.net Studies on the cytochrome P450-mediated synthesis of imidazolidin-4-ones used DFT to show that the reaction proceeds in three steps: hydrogen abstraction, dehydration, and final ring closure. researchgate.net Such computational analysis can reveal details that are difficult or impossible to observe experimentally, offering a complete picture of the reaction pathway at the molecular level.

Analytical Methodologies and Metabolite Profiling of 4 Phenyl 2 Imidazolidinone

Advanced Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

The structural elucidation of 4-Phenyl-2-imidazolidinone relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the compound's molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, characteristic signals are expected for the protons of the phenyl group and the imidazolidinone ring. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.04-7.81 ppm. The protons on the imidazolidinone ring, specifically the methine (CH) and methylene (B1212753) (CH₂) groups, would produce distinct signals. For a related 3-phenylimidazolidin-4-one, signals for the CH₂ group were observed at δ 3.57 ppm and the NH groups at δ 3.78 ppm umsida.ac.id.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include those for the carbonyl carbon (C=O) of the urea (B33335) moiety, the carbons of the phenyl ring, and the aliphatic carbons of the imidazolidinone ring. PubChem lists the availability of a ¹³C NMR spectrum for this compound nih.gov.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For imidazolidinone derivatives, the following absorption bands are significant:

N-H Stretch: The N-H bonds of the secondary amine/amide groups in the ring typically exhibit stretching vibrations in the region of 3165–3100 cm⁻¹ sigmaaldrich.com.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) group of the cyclic urea is a prominent feature, generally appearing in the range of 1753–1649 cm⁻¹ sigmaaldrich.comnih.gov.

C-H Stretch: Aromatic C-H stretching vibrations from the phenyl group are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the imidazolidinone ring appear just below 3000 cm⁻¹ nih.gov.

Interactive Data Table: Characteristic IR Absorption Ranges for Imidazolidinone Derivatives

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretch | 3100 - 3165 |

| C=O (Urea) | Stretch | 1649 - 1753 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2920 - 2987 |

Note: Data is based on characteristic ranges for related imidazolidinone structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Molecular Ion: The monoisotopic mass of this compound is 162.079313 g/mol epa.gov. In electron ionization (EI) mass spectrometry, this would correspond to the molecular ion peak (M⁺).

Fragmentation Pattern: While a specific fragmentation pattern for this compound is not detailed in the provided search results, analysis of related structures like 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione shows characteristic fragmentation pathways that can be extrapolated sigmaaldrich.com. Common fragmentation would likely involve the loss of small neutral molecules from the imidazolidinone ring and cleavage to produce fragments related to the stable phenyl group.

Chromatographic Techniques for Separation and Quantification (HPLC, LC-MS/MS, GC-MS, TLC)

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices, particularly in biological and forensic samples.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-based methods are highly effective for the analysis of this compound due to their sensitivity and specificity.

LC-MS/MS: This is the reference method for the quantification of this compound in biological fluids like serum nih.govuni-mainz.de. A validated LC-MS/MS method has been developed for its quantification, achieving a limit of quantification (LOQ) of 0.05 ng/mL nih.govuni-mainz.de. This method ensures selectivity, which is crucial for distinguishing this compound from its constitutional isomer, aminorex nih.govuni-mainz.de. The high sensitivity and specificity of LC-MS/MS make it the technique of choice for pharmacokinetic and toxicological studies nih.gov.

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-QTOF): High-resolution mass spectrometry techniques like LC-QTOF have also been employed. These methods can successfully achieve chromatographic separation of this compound and aminorex, which is critical for accurate identification nih.govuni-mainz.de.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique used for the analysis of this compound, though it presents specific challenges.

Derivatization: For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of the compound. A common procedure involves derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form bis-trimethylsilyl (2TMS) derivatives uni-mainz.de.

Co-elution Issues: A significant analytical challenge arises with GC-MS. The bis-trimethylsilyl derivatives of this compound and its isomer aminorex cannot be differentiated by standard GC-MS methods as they co-elute (elute at the same retention time) and show identical fragmentation patterns nih.govuni-mainz.de. This co-elution can lead to the misinterpretation of this compound as aminorex nih.govuni-mainz.de.

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique often used for monitoring the progress of chemical reactions during the synthesis of imidazolidinone derivatives umsida.ac.id. It allows for a rapid qualitative assessment of the presence of reactants and products, helping to determine when a reaction is complete umsida.ac.id.

Interactive Data Table: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Sample Preparation | Key Findings / Challenges | Application |

| LC-MS/MS | Protein precipitation / Liquid-liquid extraction | High sensitivity (LOQ 0.05 ng/mL); Selectively distinguishes from aminorex. | Quantification in biological samples. |

| LC-QTOF | Protein precipitation / Liquid-liquid extraction | Achieves chromatographic separation from aminorex. | Identification in complex matrices. |

| GC-MS | Derivatization (e.g., with MSTFA) required. | Co-elution of 2TMS-derivatives with aminorex, leading to potential misidentification. | Forensic screening (with caution). |

| TLC | Direct spotting of reaction mixture. | Used to monitor reaction completion. | Synthesis monitoring. |

Metabolic Fate and Pharmacokinetic Studies of this compound

This compound has been identified as a human metabolite of Phenyltetrahydroimidazothiazole (PTHIT), a compound more commonly known as tetramisole (B1196661) nih.govuni-mainz.de. Tetramisole is an anthelmintic drug that is also frequently used as an adulterant in illicit cocaine samples nih.govuni-mainz.de.

Metabolic Formation